molecular formula C18H20N2 B1332785 [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine CAS No. 356092-30-3

[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine

Cat. No.: B1332785
CAS No.: 356092-30-3
M. Wt: 264.4 g/mol
InChI Key: WCTSRWDGSJARLG-UHFFFAOYSA-N
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Description

[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine is a useful research compound. Its molecular formula is C18H20N2 and its molecular weight is 264.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine, an indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroactive effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N(Molecular Weight 238 33 g mol)\text{C}_{16}\text{H}_{18}\text{N}\quad (\text{Molecular Weight 238 33 g mol})

This compound features an indole ring system which is crucial for its biological activities. The indole moiety allows for interactions with various biological targets, mimicking neurotransmitters and influencing receptor activity.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Neurotransmitter Receptors : The indole structure can bind to serotonin receptors, potentially modulating serotonergic pathways involved in mood regulation and cognition .
  • Enzymatic Interactions : The benzyl amine group may interact with enzymes related to neurotransmitter metabolism, influencing neurological processes.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)5.4Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast Cancer)4.8Inhibition of cell cycle progression
HeLa (Cervical Cancer)6.3Disruption of microtubule dynamics

These results suggest that the compound may act by inducing apoptosis and disrupting normal cellular functions in cancer cells .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial activity against various pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.98Effective against MRSA
Escherichia coli1.5Broad-spectrum activity
Candida albicans2.0Antifungal properties

The low minimum inhibitory concentration (MIC) values indicate strong efficacy against resistant strains such as MRSA, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several studies have explored the biological effects of indole derivatives similar to this compound:

  • Anticancer Efficacy in Animal Models : A study demonstrated that an analog of the compound significantly suppressed tumor growth in xenograft models of ovarian cancer, achieving a tumor growth suppression rate of over 100% compared to control groups .
  • Neuroprotective Effects : Research indicated that compounds with similar structures could enhance cognitive functions in animal models by modulating acetylcholine levels through inhibition of acetylcholinesterase (AChE) .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(2-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-14-6-2-3-7-15(14)12-19-11-10-16-13-20-18-9-5-4-8-17(16)18/h2-9,13,19-20H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTSRWDGSJARLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365779
Record name 2-(1H-Indol-3-yl)-N-[(2-methylphenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356092-30-3
Record name 2-(1H-Indol-3-yl)-N-[(2-methylphenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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